![molecular formula C17H12FN5O B4735422 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Overview
Description
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, also known as FMTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMTQ belongs to the class of quinoline derivatives and has been found to possess a unique pharmacological profile, making it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in cancer cell growth and proliferation. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of specific enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and proliferation. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has also been found to modulate the expression of specific genes involved in cancer cell survival and apoptosis.
Advantages and Limitations for Lab Experiments
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several advantages for use in lab experiments, including its potent antitumor activity and its ability to modulate specific cellular pathways involved in cancer cell growth and proliferation. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline, including the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases. Additionally, the development of novel derivatives of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Scientific Research Applications
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPTHPOVCREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



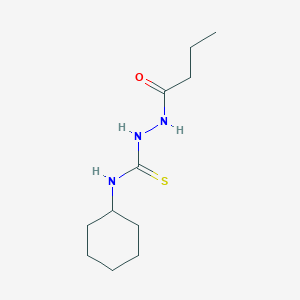
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
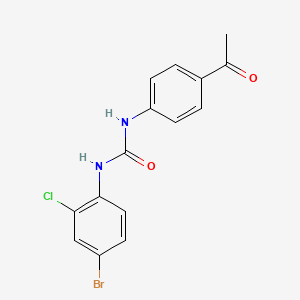
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)
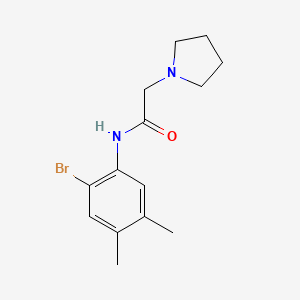
![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
amino]-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4735394.png)
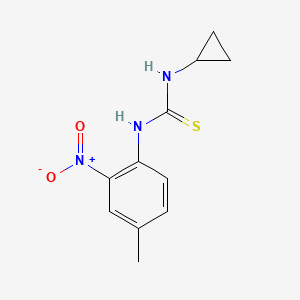
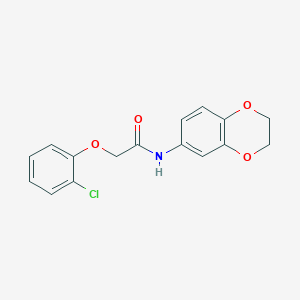
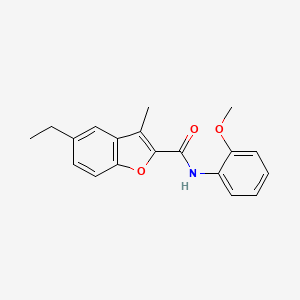

![1-acetyl-2-[(5-nitro-2-furyl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4735430.png)